Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

6-Hydroxy-1,3-benzothiazole-2-carbonitrile is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydroxyl group at the 6-position and a nitrile moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enhances solubility and provides a site for further functionalization, while the nitrile group offers versatility in nucleophilic addition or cyclization reactions. Its rigid benzothiazole framework contributes to stability, particularly in high-temperature or acidic conditions. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial or antitumor agents, due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
6-hydroxy-1,3-benzothiazole-2-carbonitrile structure
939-69-5 structure
Product Name:6-hydroxy-1,3-benzothiazole-2-carbonitrile
CAS No:939-69-5
MF:C8H4N2OS
MW:176.195159912109
MDL:MFCD00296905
CID:40356
PubChem ID:329767865
Update Time:2025-06-07

6-hydroxy-1,3-benzothiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxybenzo[d]thiazole-2-carbonitrile
    • 2-CYANO-6-HYDROXYBENZOTHIAZOLE
    • 2-Benzothiazolecarbonitrile, 6-hydroxy-
    • 2-CYANO-6-HYDROXYBENZOTHIAZ
    • 6-hydroxy-1,3-benzothiazole-2-carbonitrile
    • 6-hydroxy-2-cyano-benzothiazole
    • 2-cyano-6-hydroxybenzothiazol
    • 2-cyano-6-hydroxybenzthiazole
    • 6-Hydroxy-2-Benzothiazolecarbonitrile
    • 6-hydroxy-2-cyanobenzothiazole
    • 6-hydroxybenzothiazole-2-carbonitrile
    • BEN041
    • PubChem19680
    • SQAVNBZDECKYOT-UHFFFAOYSA-N
    • FCH841120
    • ST
    • 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)
    • 939-69-5
    • BBL101177
    • AC-7689
    • C8H4N2OS
    • GEO-00837
    • SY065965
    • STL554973
    • DB-009211
    • DTXSID10432318
    • J-509202
    • AKOS005257673
    • 6-Hydroxybenzothiazole-2-carbonitrile, 96%
    • SCHEMBL140656
    • CS-W005799
    • MFCD00296905
    • FS-2463
    • 6-hydroxybenzo-[d]thiazole-2-carbonitrile
    • 6-Hydroxy-benzothiazole-2-carbonitrile
    • 6-hydroxy-benzo[d]thiazole-2-carbonitrile
    • MDL: MFCD00296905
    • Inchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H
    • InChI Key: SQAVNBZDECKYOT-UHFFFAOYSA-N
    • SMILES: N#CC1SC2C(=CC=C(C=2)O)N=1

Computed Properties

  • Exact Mass: 176.00400
  • Monoisotopic Mass: 176.00443393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 85.2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.53
  • Melting Point: 211-213 °C
  • Boiling Point: 374.7±34.0°C at 760 mmHg
  • Flash Point: 180.387 °C
  • Refractive Index: 1.744
  • PSA: 85.15000
  • LogP: 1.87358

6-hydroxy-1,3-benzothiazole-2-carbonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

6-hydroxy-1,3-benzothiazole-2-carbonitrile Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-hydroxy-1,3-benzothiazole-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
776823-500MG
6-Hydroxybenzothiazole-2-carbonitrile
939-69-5
500mg
¥973.55 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
072318-250mg
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 95+%
250mg
4827CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WE503-1g
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 97%
1g
340.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WE503-100mg
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 97%
100mg
56CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WE503-250mg
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 97%
250mg
145CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WE503-5g
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 97%
5g
1567.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H842595-5g
6-Hydroxybenzo[d]thiazole-2-carbonitrile
939-69-5 98%
5g
1,560.00 2021-05-17
TRC
C998385-50mg
2-Cyano-6-hydroxybenzothiazole
939-69-5
50mg
$ 50.00 2022-06-06
TRC
C998385-100mg
2-Cyano-6-hydroxybenzothiazole
939-69-5
100mg
$ 65.00 2022-06-06
TRC
C998385-500mg
2-Cyano-6-hydroxybenzothiazole
939-69-5
500mg
$ 87.00 2023-09-08

6-hydroxy-1,3-benzothiazole-2-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 30 min, 200 °C
Reference
Modified luciferins, kits containing them for detecting luminescence, method for modifying luciferins, and method for detection of luminescence
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridinium chloride
Reference
Preparation of spiro[1,2-dioxetane-3,2'-adamantane] compounds containing tethered fluorescers as chemiluminescent substances
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ;  1.5 h, 180 °C
Reference
Rapid and scalable assembly of firefly luciferase substrates
McCutcheon, David C.; Porterfield, William B.; Prescher, Jennifer A., Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

Production Method 4

Reaction Conditions
1.1 Catalysts: Pyridinium chloride ;  200 °C
Reference
Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties
Ioka, Shuji; Saitoh, Tsuyoshi; Iwano, Satoshi; Suzuki, Koji; Maki, Shojiro A.; et al, Chemistry - A European Journal, 2016, 22(27), 9330-9337

Production Method 5

Reaction Conditions
1.1 Catalysts: Pyridinium chloride ;  1 h, 200 °C
Reference
Firefly luciferin analog compound and luminescence method thereof
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  200 °C
Reference
Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation
Van de Bittner, Genevieve C.; Bertozzi, Carolyn R.; Chang, Christopher J., Journal of the American Chemical Society, 2013, 135(5), 1783-1795

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 1 h, 200 °C; 200 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
A bioluminogenic substrate for in vivo imaging of β-lactamase activity
Yao, Hequan; So, Min-Kyung; Rao, Jianghong, Angewandte Chemie, 2007, 46(37), 7031-7034

Production Method 8

Reaction Conditions
1.1 Reagents: Ethanethiol ,  Chlorotrimethylsilane ,  Potassium iodide Solvents: Acetonitrile ;  -5 °C; -5 °C → 30 °C; 6 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  2 h, 180 °C
Reference
An allylated firefly luciferin analogue with luciferase specific response in living cells
Ikeda, Yuma; Saitoh, Tsuyoshi; Niwa, Kazuki; Nakajima, Takahiro; Kitada, Nobuo; et al, Chemical Communications (Cambridge, 2018, 54(14), 1774-1777

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 30 min, 200 °C
Reference
Luciferin analog and its use for luminescent substrate for luciferase and luminescence detection kit
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ;  6 h, 180 °C
Reference
A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples
Wang, Dan-Dan; Jin, Qiang; Zou, Li-Wei; Hou, Jie; Lv, Xia; et al, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186

Production Method 12

Reaction Conditions
1.1 Catalysts: 1,3-Propanediamine ,  Cuprous cyanide ,  Dibenzo-18-crown-6 ,  Copper(II) tetrafluoroborate Solvents: Acetonitrile ;  30 min, 25 °C
1.2 Solvents: Acetonitrile ;  5 min, 25 °C; 1 min, 25 °C
Reference
Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin
Shahmoradi, Ghasem; Amani, Saeid, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517

Production Method 13

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
Luciferin derivatives from bicyclic reactants and aminothiol derivatives and methods of detection of biol. process or biomols.
, United States, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
Compounds and methods for bioluminescent detection of reactive oxygen species
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ;  neutralized, cooled
Reference
In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter
Van de Bittner, Genevieve C.; Dubikovskaya, Elena a; Bertozzi, Carolyn R.; Chang, Christopher J., Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 ,  Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  30 min, 25 °C
1.3 Solvents: Acetonitrile ;  5 min, rt; 1 h, 25 °C
Reference
Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors
Shahmoradi, Ghasem; Amani, Saeid, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone
Meroni, Giuseppe; Ciana, Paolo; Maggi, Adriana; Santaniello, Enzo, Synlett, 2009, (16), 2682-2684

Production Method 18

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  rt → 180 °C; 1 h, 200 °C
Reference
PalmitateLuciferin: A Molecular Design for the Second Harmonic Generation Study of Ion Complexation at the Air-Water Interface
Martin-Gassin, Gaelle; Arrachart, Guilhem; Gassin, Pierre-Marie; Lascoux, Noelle; Russier-Antoine, Isabelle; et al, Journal of Physical Chemistry C, 2012, 116(13), 7450-7456

Production Method 19

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  4 h, 190 °C
Reference
Total synthesis of firefly luciferin
Zhu, Shu-ying; Wu, Qi; Lin, Cheng-gang; Chen, Shu-yan; Shi, Hai-jian, Hecheng Huaxue, 2010, 18(5), 633-635

Production Method 20

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 1 h, 200 °C
Reference
Cysteine-Mediated Intracellular Building of Luciferin to Enhance Probe Retention and Fluorescence Turn-On
Zheng, Mengmeng; Huang, Haixiao; Zhou, Mi; Wang, Yuqi; Zhang, Yan; et al, Chemistry - A European Journal, 2015, 21(29), 10506-10512

6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-hydroxy-1,3-benzothiazole-2-carbonitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:939-69-5)6-Hydroxybenzo[d]thiazole-2-carbonitrile
Order Number:LE17006
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile
Order Number:A11051
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:42
Price ($):1014.0/254.0
Email:sales@amadischem.com

Additional information on 6-hydroxy-1,3-benzothiazole-2-carbonitrile

6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5): An Overview of Its Structure, Properties, and Applications

6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5) is a versatile compound with a unique structure and a wide range of applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its benzothiazole core and the presence of a hydroxyl group and a cyano group, which contribute to its distinct chemical properties and biological activities.

The molecular formula of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is C8H5N3OS, and its molecular weight is approximately 187.19 g/mol. The compound's structure consists of a benzothiazole ring with a hydroxyl group at the 6-position and a cyano group at the 2-position. This arrangement provides the molecule with high stability and reactivity, making it an attractive candidate for various chemical reactions and biological studies.

In terms of physical properties, 6-hydroxy-1,3-benzothiazole-2-carbonitrile is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics make it suitable for use in solution-based reactions and formulations.

The chemical reactivity of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and can be readily functionalized through reactions such as esterification, etherification, and acylation. The cyano group can undergo nucleophilic addition reactions, leading to the formation of various derivatives such as amides, carboxylic acids, and nitriles. These reactive sites provide multiple avenues for synthetic transformations and the development of novel compounds.

In the pharmaceutical industry, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has gained attention due to its potential biological activities. Recent studies have shown that this compound exhibits significant antioxidant properties, which can help protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Additionally, it has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Beyond its antioxidant and anti-inflammatory properties, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that it can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This makes it a potential candidate for the development of therapeutic agents targeting conditions such as Alzheimer's disease and Parkinson's disease.

In materials science, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has been explored for its potential use in the synthesis of functional polymers and coatings. The benzothiazole moiety provides excellent thermal stability and UV resistance, making it suitable for applications in protective coatings, optical materials, and electronic devices. Additionally, the presence of the hydroxyl group allows for easy functionalization through cross-linking reactions, enhancing the mechanical properties of the resulting materials.

The environmental impact of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is an important consideration in its use. Studies have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, proper handling and disposal practices should be followed to minimize any potential environmental risks.

In conclusion, 6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical research. Its unique structure and chemical properties make it an attractive candidate for further exploration and development in various fields. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern scientific advancements.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-69-5)6-Hydroxybenzo[d]thiazole-2-carbonitrile
LE17006
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile
A11051
Purity:99%/99%
Quantity:100g/25g
Price ($):1014.0/254.0
Email